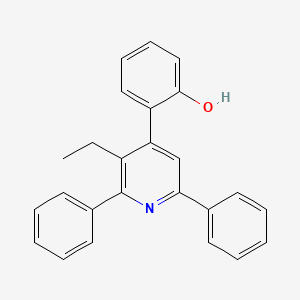![molecular formula C23H14N4O5S B11676792 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11676792.png)
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features both anthracene and benzimidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivative, followed by the introduction of the benzimidazole moiety. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and nitrobenzene. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with DNA and proteins, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methoxybenzamide: Similar in structure but with a methoxy group instead of the benzimidazole moiety.
Anthracene-9,10-dione: A simpler compound with only the anthracene moiety.
5-nitro-1H-benzimidazole: Contains the benzimidazole moiety but lacks the anthracene component.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to its combination of anthracene and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to simpler analogs.
Propriétés
Formule moléculaire |
C23H14N4O5S |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
N-(9,10-dioxoanthracen-1-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H14N4O5S/c28-19(11-33-23-25-16-9-8-12(27(31)32)10-18(16)26-23)24-17-7-3-6-15-20(17)22(30)14-5-2-1-4-13(14)21(15)29/h1-10H,11H2,(H,24,28)(H,25,26) |
Clé InChI |
IYJKPJLOHLWHQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676715.png)
![(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11676718.png)
![5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676723.png)
![N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide](/img/structure/B11676728.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11676730.png)
![ethyl {[2-(2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B11676739.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11676741.png)
![2,2'-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11676743.png)

![6,6'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dihexanoic acid](/img/structure/B11676759.png)
![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B11676764.png)
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl phenylcarbamate](/img/structure/B11676773.png)


